Scaffold Architecture Divergence: Carbonyl-Bridged Isoindoline–Imidazolidin-2-one vs. Fused Imidazo-Isoindole IDO1 Inhibitors
The target compound's N-acyl urea scaffold (isoindoline–C(=O)–imidazolidin-2-one) is architecturally distinct from the fused imidazo-isoindole framework found in the CN107501272A patent series [1]. Fused imidazo-isoindoles such as compound 11r achieve IDO1 IC50 values in the nanomolar range (HeLa cell-based assay) through direct heme-iron coordination via the imidazole nitrogen [2]. The target compound's carbonyl linker precludes this planar, fused geometry, instead presenting a flexible, hydrogen-bond-capable spacer . This scaffold divergence means the compound cannot be assumed to share the IDO1 inhibitory mechanism or potency of fused analogs; its binding mode, if any, would necessarily involve distinct molecular recognition features, making it a complementary tool for scaffold-hopping SAR exploration rather than a drop-in replacement [3].
| Evidence Dimension | Scaffold topology and linker flexibility |
|---|---|
| Target Compound Data | Isoindoline–C(=O)–imidazolidin-2-one N-acyl urea scaffold; rotational freedom at carbonyl linker; hydrogen-bond acceptor/donor at urea carbonyl and NH |
| Comparator Or Baseline | Fused imidazo-isoindole scaffold (e.g., CN107501272A compound 11r): rigid planar tricyclic system; IC50 = nanomolar range in HeLa IDO1 cell-based assay [2] |
| Quantified Difference | Qualitative scaffold difference: flexible N-acyl urea linker vs. rigid fused tricycle. Potency gap: no reported IDO1 activity data for target compound; fused comparator series IC50 range = 76 nM – 2.4 μM across cellular and enzymatic IDO1 assays [4]. |
| Conditions | Structural comparison based on SMILES and patent compound library analysis; scaffold topology assessed by 2D chemical structure |
Why This Matters
For procurement decisions in IDO1 drug discovery programs, selecting this compound provides access to a chemically distinct scaffold space that is not represented by the extensively patented fused imidazo-isoindole series, enabling scaffold-hopping strategies and IP diversification.
- [1] CN107501272A. Imidazo isoindoles IDO1 inhibitor, its preparation method and application. Google Patents. Priority date: 2017-09-05. View Source
- [2] Peng YH, Ueng SH et al. Discovery of imidazoleisoindole derivatives as potent IDO1 inhibitors: Design, synthesis, biological evaluation and computational studies. European Journal of Medicinal Chemistry, 2017, 140, 293–304. View Source
- [3] BindingDB. IDO1 inhibitor affinity data: BDBM50529363 (CHEMBL4454553) IC50 = 76 nM (recombinant IDO1); BDBM50234042 (CHEMBL4093798) IC50 = 2,400 nM (HeLa cell-based assay). View Source
- [4] BindingDB. IDO1 inhibitor cross-study IC50 range: 76 nM (BDBM50529363, recombinant enzyme) to 2,400 nM (BDBM50234042, HeLa cellular assay). View Source
